
1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H18N2O4S and a molecular weight of 250.32 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Méthodes De Préparation
The synthesis of 1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. Industrial production methods often involve bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: Common reagents and conditions for substitution reactions include the use of halogenated precursors and catalysts such as PyBOP. Major products formed from these reactions include various functionalized pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of novel biologically active compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Pyrrolidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
1-(n,n-Diethylsulfamoyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct biological activities.
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.
Prolinol: A pyrrolidine derivative with applications in asymmetric synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C9H18N2O4S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
1-(diethylsulfamoyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H18N2O4S/c1-3-10(4-2)16(14,15)11-6-5-8(7-11)9(12)13/h8H,3-7H2,1-2H3,(H,12,13) |
Clé InChI |
VQTAPWNRVCCSAT-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)N1CCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


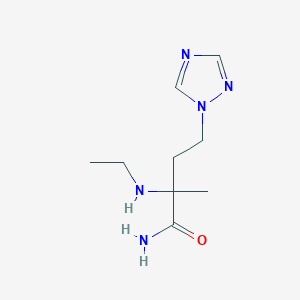
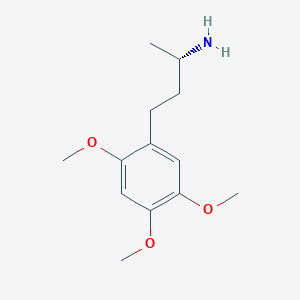
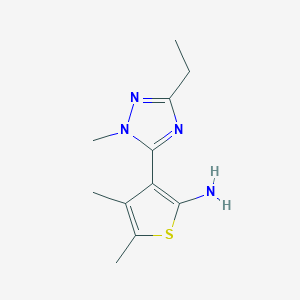
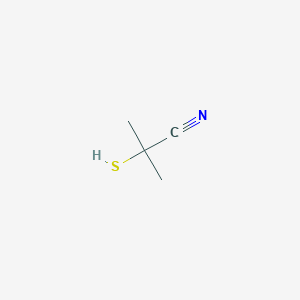
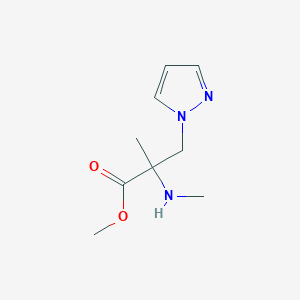
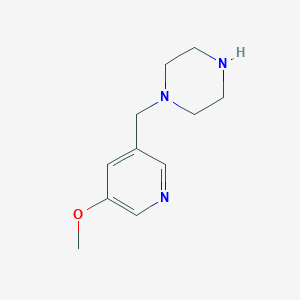
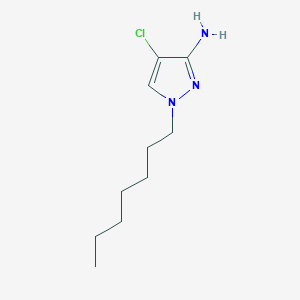

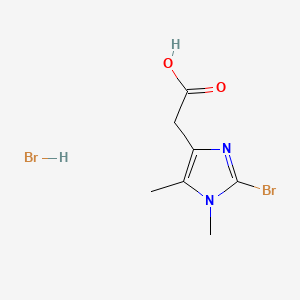
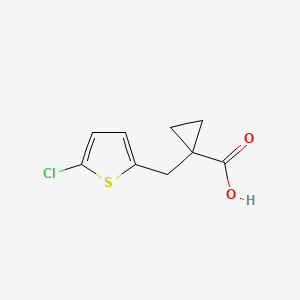


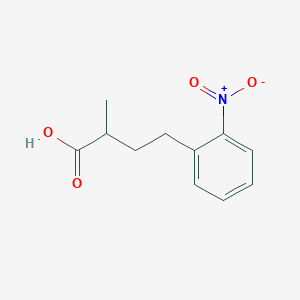
![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B13541297.png)
